2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The compound’s structure includes a bromine atom, a phenyl group, and a benzamide moiety, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. The bromine atom and phenyl group enhance the compound’s binding affinity and specificity . The compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the bromine atom, which may reduce its biological activity.
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Contains a chlorine atom instead of bromine, which may alter its reactivity and potency.
N-(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Contains a thiourea moiety, which may confer different biological properties.
Uniqueness
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. The combination of the thiazole ring, phenyl group, and benzamide moiety makes it a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C16H11BrN2OS |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-14(10-21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) |
InChI Key |
BNDSFXWAFVEMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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